3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
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Overview
Description
3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a triazole ring substituted with an ethoxyphenyl group and a sulfanyl group, making it a unique molecule with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid typically involves the formation of the triazole ring followed by the introduction of the ethoxyphenyl and sulfanyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways. The ethoxyphenyl and sulfanyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)propanoic acid: Lacks the triazole and sulfanyl groups.
3-(4-Ethoxyphenyl)-1,2,4-triazole: Lacks the propanoic acid moiety.
Uniqueness
3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is unique due to the presence of both the triazole ring and the sulfanyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential for various applications compared to its simpler analogs.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-10-5-3-9(4-6-10)12-14-15-13(20)16(12)8-7-11(17)18/h3-6H,2,7-8H2,1H3,(H,15,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCAMPKNDQYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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